1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a bromopropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-ethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-releasing reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(4-Amino-2-ethoxyphenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(4-Amino-2-ethoxyphenyl)-1-bromopropanol.
Oxidation: Formation of 1-(4-Nitro-2-ethoxyphenyl)-1-bromopropan-2-one.
Scientific Research Applications
1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Amino-2-ethoxyphenyl)-1-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
1-(4-Amino-2-ethoxyphenyl)-1-fluoropropan-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Amino-2-ethoxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects in chemical reactions. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-amino-2-ethoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
JLXRAFDRVVOGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(C(=O)C)Br |
Origin of Product |
United States |
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